molecular formula C8H13N2O2S+ B1622631 4-(2-Aminoethyl)benzenesulfonamide hydrochloride CAS No. 42286-14-6

4-(2-Aminoethyl)benzenesulfonamide hydrochloride

Cat. No.: B1622631
CAS No.: 42286-14-6
M. Wt: 201.27 g/mol
InChI Key: FXNSVEQMUYPYJS-UHFFFAOYSA-O
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Description

4-(2-Aminoethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C8H12N2O2S·HCl. It is known for its role as a protease inhibitor and has applications in various fields including biochemistry and pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminoethyl)benzenesulfonamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in these enzymes, thereby preventing them from catalyzing their respective reactions . This modification can also affect other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .

Biochemical Pathways

By inhibiting serine proteases, AEBSF can affect multiple biochemical pathways. For instance, it can impact the coagulation cascade by inhibiting thrombin, a serine protease that plays a key role in blood clotting . Similarly, it can influence the fibrinolytic pathway by inhibiting plasmin, a serine protease involved in breaking down blood clots .

Pharmacokinetics

Its water solubility suggests that it could be readily absorbed and distributed in the body . The stability of AEBSF is better at low pH values .

Result of Action

The inhibition of serine proteases by AEBSF can lead to various molecular and cellular effects. For example, it can prevent the degradation of proteins during their purification and protection processes in biochemical research and laboratories . This helps maintain the integrity and stability of the proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AEBSF. For instance, its inhibitory activity can be maintained for up to six months at 4°C, but its stability decreases in solutions with a pH higher than 7.0 . Therefore, the pH and temperature of the environment can significantly affect the effectiveness of AEBSF .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Aminoethyl)benzenesulfonamide hydrochloride involves the reaction of 4-aminobenzenesulfonamide with 2-chloroethanol. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-(2-Aminoethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)benzenesulfonamide hydrochloride is unique due to its specific inhibitory effects on proteases and its stability under various conditions. Unlike PMSF and DFP, it offers lower toxicity and better solubility in water, making it more suitable for certain applications .

Properties

IUPAC Name

4-(2-aminoethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAERAFZPWNQKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-22-0
Record name NSC29832
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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